molecular formula C7H8N2O2 B015440 3-Methyl-4-nitroaniline CAS No. 611-05-2

3-Methyl-4-nitroaniline

Cat. No. B015440
CAS RN: 611-05-2
M. Wt: 152.15 g/mol
InChI Key: XPAYEWBTLKOEDA-UHFFFAOYSA-N
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Description

3-Methyl-4-nitroaniline, also known as 3-MNA, is an organic compound with the molecular formula C7H8N2O2. It is an aromatic amine that is widely used as a precursor in the synthesis of pharmaceuticals and other organic compounds. 3-MNA is a colorless, crystalline solid that is soluble in most organic solvents, including water. It has a pungent odor and is stable under normal conditions.

Scientific Research Applications

Chemical Reduction of Nitroaniline

3-Methyl-4-nitroaniline, like other nitroanilines, is a highly toxic pollutant that has been released into aquatic systems due to unmanaged industrial development . Various methods for its conversion and removal have been explored . The chemical reduction of nitroaniline using various nanocatalytic systems is one such approach that has attracted tremendous interest .

Synthesis of Dyes

Nitroanilines, including 3-Methyl-4-nitroaniline, are excessively utilized in different industries as a raw material, including the synthesis of dyes . They are regularly released into aquatic reservoirs as the main component of the poorly treated industrial effluent .

Pharmaceutical Products

3-Methyl-4-nitroaniline is used as a raw material in the synthesis of pharmaceutical products . This makes it an important compound in the pharmaceutical industry .

Gum Inhibitors and Antioxidants

Another application of 3-Methyl-4-nitroaniline is in the production of gum inhibitors and antioxidants . These are important in various industries, including food and beverage, pharmaceutical, and cosmetic industries .

Poultry Medicines

3-Methyl-4-nitroaniline is used in the synthesis of poultry medicines . This highlights its importance in the veterinary medicine industry .

Corrosion Inhibitor

This compound is also used as a corrosion inhibitor . Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively reduce the corrosion rate of metals and alloys .

Explosives

3-Methyl-4-nitroaniline is used in the production of explosives . The presence of the nitro group in the compound is highly dangerous, as it possesses strong electron-withdrawing tendencies and can lead to the formation of explosives in the aqueous environment .

Pesticides

Finally, 3-Methyl-4-nitroaniline is used in the synthesis of pesticides . This makes it a crucial compound in the agricultural industry .

properties

IUPAC Name

3-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAYEWBTLKOEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209973
Record name 4-Nitro-m-toluidine
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-nitroaniline

CAS RN

611-05-2
Record name 3-Methyl-4-nitroaniline
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Record name 611-05-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes MNA a good candidate for nonlinear optical applications?

A: MNA exhibits a substantial second-order nonlinear susceptibility, a property that allows it to efficiently generate second harmonic light. This is attributed to its molecular structure, featuring an electron-donating amino group and an electron-withdrawing nitro group connected to a conjugated π-electron system. This arrangement leads to a large molecular hyperpolarizability, which is further enhanced in the crystalline state due to the specific arrangement of MNA molecules. [, ]

Q2: Can MNA be incorporated into polymer matrices for NLO applications?

A: Yes, MNA can be integrated into polymer matrices to create composite materials with nonlinear optical properties. [] These composites can offer advantages such as ease of processing and flexibility compared to single crystals. The morphology of MNA crystals within the polymer matrix, such as grain size and orientation, significantly impacts the second harmonic generation efficiency and angular distribution of the output light. []

Q3: How does the thickness of an MNA crystal affect its second harmonic generation capabilities?

A: Research indicates that even thin films of MNA, ranging from 1 to 20 μm, can efficiently generate second harmonic light over a broad spectral range (600-1400 nm). [] Notably, these thin crystals exhibit spectral interference fringes due to coherence length dispersion, which can be advantageous for specific applications. Furthermore, the high nonlinear optical coefficient of MNA allows it to achieve comparable doubling efficiencies to thicker crystals of other materials like KDP. []

Q4: Are there any computational methods used to study the nonlinear optical properties of MNA?

A: Yes, computational chemistry techniques, such as the semiempirical AM1 method, are employed to calculate the molecular hyperpolarizability of MNA and predict the nonlinear susceptibility of its crystals. [] These methods provide valuable insights into the relationship between molecular structure and NLO properties, guiding the design of new materials with enhanced performance.

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